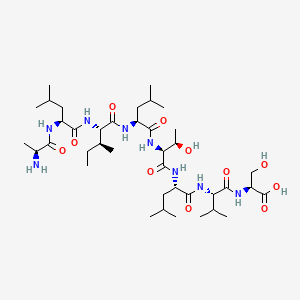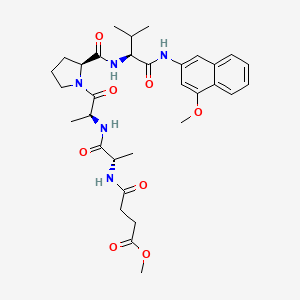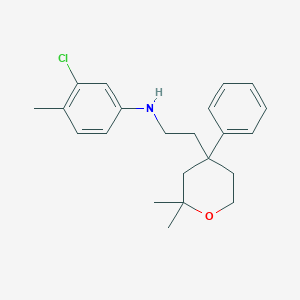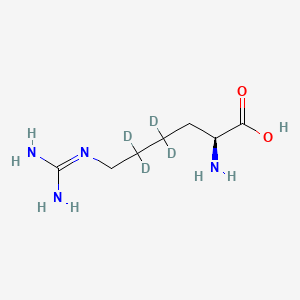
Antibiofilm agent-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibiofilm agent-6 is a compound known for its ability to inhibit and disrupt biofilms formed by various microorganisms. Biofilms are complex microbial communities that adhere to surfaces and are encased in a self-produced matrix of extracellular polymeric substances. These biofilms are notoriously resistant to conventional antimicrobial treatments, making them a significant challenge in medical and industrial settings. This compound has emerged as a promising solution to combat biofilm-associated infections and contamination.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Antibiofilm agent-6 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Common synthetic routes may include:
Step 1 Preparation of Intermediate A: - This step involves the reaction of starting materials under specific conditions such as temperature, pressure, and pH to form Intermediate A.
Step 2 Conversion to Intermediate B: - Intermediate A is then subjected to further reactions, often involving catalysts or reagents, to produce Intermediate B.
Step 3 Final Synthesis of this compound: - Intermediate B undergoes a final reaction, which may include purification steps such as crystallization or chromatography, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process to a larger scale. This requires optimization of reaction conditions, efficient use of raw materials, and implementation of quality control measures to ensure the consistency and purity of the final product. Techniques such as batch processing or continuous flow reactors may be employed to achieve high yields and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Antibiofilm agent-6 can undergo various chemical reactions, including:
Oxidation: - The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: - Reduction reactions can convert this compound into reduced forms with different properties.
Substitution: - Substitution reactions involve the replacement of functional groups within the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with enhanced antimicrobial properties, while substitution reactions can produce analogs with modified biofilm-inhibiting capabilities.
Aplicaciones Científicas De Investigación
Antibiofilm agent-6 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study biofilm inhibition mechanisms and develop new antibiofilm agents.
Biology: Investigated for its effects on microbial biofilms in various environments, including medical devices and industrial surfaces.
Medicine: Explored for its potential to treat biofilm-associated infections, such as those caused by Pseudomonas aeruginosa and Staphylococcus aureus.
Industry: Applied in water treatment, food processing, and other industries to prevent biofilm formation and contamination.
Mecanismo De Acción
The mechanism of action of Antibiofilm agent-6 involves multiple pathways:
Interference with Quorum Sensing: The compound disrupts the communication between microbial cells, preventing the formation and maintenance of biofilms.
Disruption of Extracellular Polymeric Substance: this compound breaks down the matrix that encases the biofilm, making the microorganisms more susceptible to antimicrobial treatments.
Inhibition of Adhesion: The compound prevents the initial attachment of microorganisms to surfaces, thereby inhibiting biofilm formation.
Comparación Con Compuestos Similares
Similar Compounds
Antibiofilm agent-1: Known for its strong biofilm-disrupting properties but with higher toxicity.
Antibiofilm agent-2: Effective against a narrower range of microorganisms compared to Antibiofilm agent-6.
Antibiofilm agent-3: Requires higher concentrations to achieve similar effects.
Uniqueness of this compound
This compound stands out due to its broad-spectrum activity against various biofilm-forming microorganisms, lower toxicity, and effectiveness at lower concentrations. These properties make it a versatile and valuable compound in both research and practical applications.
Propiedades
Fórmula molecular |
C15H12FN3O3 |
|---|---|
Peso molecular |
301.27 g/mol |
Nombre IUPAC |
N'-(1,3-benzoxazol-2-yl)-2-(4-fluorophenoxy)acetohydrazide |
InChI |
InChI=1S/C15H12FN3O3/c16-10-5-7-11(8-6-10)21-9-14(20)18-19-15-17-12-3-1-2-4-13(12)22-15/h1-8H,9H2,(H,17,19)(H,18,20) |
Clave InChI |
BPENQBUXUJMKGD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(O2)NNC(=O)COC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![trisodium;6-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-3-[[4-[4-[[7-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B12377522.png)

![4-methoxy-N-[(2S)-4-methyl-1-[[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-en-2-yl]amino]-1-oxopentan-2-yl]-1H-indole-2-carboxamide](/img/structure/B12377536.png)










